molecular formula C9H11NO2 B8640026 1-(4-Methoxy-2-pyridinyl)-1-propanone

1-(4-Methoxy-2-pyridinyl)-1-propanone

Cat. No. B8640026
M. Wt: 165.19 g/mol
InChI Key: MFNVRADVCCPJSH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-pyridinyl)-1-propanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxy-2-pyridinyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-2-pyridinyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methoxy-2-pyridinyl)-1-propanone

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)propan-1-one

InChI

InChI=1S/C9H11NO2/c1-3-9(11)8-6-7(12-2)4-5-10-8/h4-6H,3H2,1-2H3

InChI Key

MFNVRADVCCPJSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=CC(=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-cyano-4-methoxypyridine 153 (503 mg, 3.75 mmol) in benzene: ether (20 mL, 1:1, v/v) cooled at 0° C. was added dropwise 1 M solution of EtMgBr (5 mL, 5 mmol) in THF and the mixture was allowed to warm to room temperature with stirring. After 4 hr, the reaction flask was cooled again at 0° C. and 2.3 mL of hydrochloric acid (10%) was added dropwise, with additional five minutes stirring. Then, the mixture was poured in dichloromethane (80 mL) and water (60 mL) and the pH of the aqueous layer was adjusted to 10 with a 10% aqueous solution of sodium hydroxide. The resulted mixture was extracted with dichloromethane (3×80 mL). The combined organic layer was dried by filtration over anhydrous MgSO4 and the filtrate was concentrated to provide 694 mg of the crude ketone 154. The product was used without purification for the step; 1H NMR (acetone d6)δ: 1.14 (t, 3H, J=7.3 Hz), 3.20 (q, 2H, J=7.3 Hz), 3.97 (s, 3H), 7.16 (dd, 1H, J=5.6 & 2.6 Hz), 7.50 (d, 1H, J=2.6 Hz), 8.52 (d, 1H, =5.6 Hz).
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60 mL
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503 mg
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5 mL
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2.3 mL
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80 mL
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